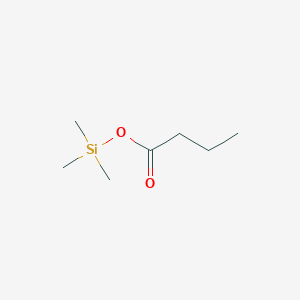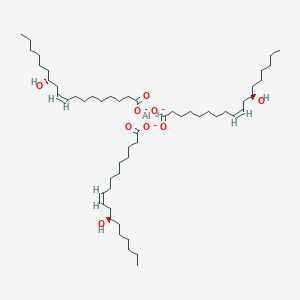
2,4,6-Tribromophenyl hexanoate
Descripción general
Descripción
2,4,6-Tribromophenyl hexanoate, or TBPH, is a synthetic compound that contains a bromine atom attached to a phenyl ring and a hexanoate ester. It is an organic compound with a molecular weight of 447.4 g/mol and is a colorless solid at room temperature. TBPH has a variety of applications in scientific research, including its use as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a stabilizer in pharmaceuticals. It is also used as a flame retardant in various industrial applications.
Aplicaciones Científicas De Investigación
1. Chemical Reactions and Synthesis
- 2,4,6-Tribromophenyl sulfonates, including hexanoate derivatives, demonstrate efficient reduction by mercaptide anions in specific solvents, leading to products like sulfinate anion and disulfides. This indicates its potential use in chemical synthesis and reactions (Durkin, Langler, & Morrison, 1988).
2. Environmental Impact and Flame Retardants
- The 2,4,6-tribromophenyl structure is a common feature in several brominated flame retardants, indicating its use in environmental safety applications. Studies on the environmental concentrations of related compounds highlight its relevance in atmospheric and environmental science (Ma, Venier, & Hites, 2012).
3. Analytical and Sensing Technology
- 2,4,6-Tribromophenyl compounds have been utilized in molecular imprinting technology to create electrochemical sensors. These sensors demonstrate selective recognition abilities, which could be applied in environmental monitoring and chemical analysis (Ma et al., 2015).
4. Polymer Science Applications
- Derivatives of 2,4,6-tribromophenyl, such as methacrylate, have been used in the terpolymerization process with other monomers. This indicates its application in the development of new polymer materials with specific properties like thermal stability and flammability behavior (Janović, Sarić, & Vogl, 1985).
5. Biochemical Pathways and Plant Science
- Hexanoic acid, closely related to 2,4,6-Tribromophenyl hexanoate, has been studied for its role in activating metabolic pathways in plants. This research provides insights into plant resistance mechanisms and suggests potential agricultural applications (Llorens et al., 2016).
Mecanismo De Acción
Target of Action
It is known that the compound is a derivative of 2,4,6-tribromophenol (tbp), which is used as a fungicide, a wood preservative, and an intermediate in the preparation of flame retardants .
Biochemical Pathways
As a derivative of TBP, it may influence similar pathways. TBP is known to be involved in the synthesis of brominated flame retardants .
Result of Action
As a derivative of TBP, it may have similar effects. TBP is known to have fungicidal and preservative properties .
Action Environment
The action, efficacy, and stability of 2,4,6-Tribromophenyl hexanoate can be influenced by various environmental factors. For instance, the redox conditions of the soil can affect the transformation of TBP .
Safety and Hazards
Propiedades
IUPAC Name |
(2,4,6-tribromophenyl) hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Br3O2/c1-2-3-4-5-11(16)17-12-9(14)6-8(13)7-10(12)15/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKADNUIXFNFRSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OC1=C(C=C(C=C1Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Br3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10340762 | |
| Record name | 2,4,6-Tribromophenyl hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16732-09-5 | |
| Record name | 2,4,6-Tribromophenyl hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-Tribromophenyl Hexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















